
4-(Cyclohexylmethyl)-1,3-oxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexylmethyl)-1,3-oxazolidine-2,5-dione is an organic compound that belongs to the class of oxazolidinediones. This compound is characterized by a cyclohexylmethyl group attached to the oxazolidine ring, which contains two keto groups at positions 2 and 5. The structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)-1,3-oxazolidine-2,5-dione typically involves the reaction of cyclohexylmethylamine with diethyl carbonate under controlled conditions. The reaction is carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the oxazolidine ring. The reaction mixture is then heated to promote cyclization and the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are used to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohexylmethyl)-1,3-oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Diols
Substitution: Substituted oxazolidinediones
Aplicaciones Científicas De Investigación
4-(Cyclohexylmethyl)-1,3-oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexylmethyl)-1,3-oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Cyclohexylmethyl)-1,3-oxazolidine-2-one
- 4-(Cyclohexylmethyl)-1,3-oxazolidine-5-one
- 4-(Cyclohexylmethyl)-1,3-thiazolidine-2,5-dione
Uniqueness
4-(Cyclohexylmethyl)-1,3-oxazolidine-2,5-dione is unique due to its specific substitution pattern and the presence of two keto groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H15NO3 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
4-(cyclohexylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H15NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h7-8H,1-6H2,(H,11,13) |
Clave InChI |
WCJCNOGKIWEEAL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC2C(=O)OC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B12278109.png)
![3-(5-{[1,1'-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B12278114.png)
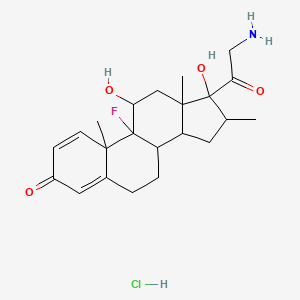
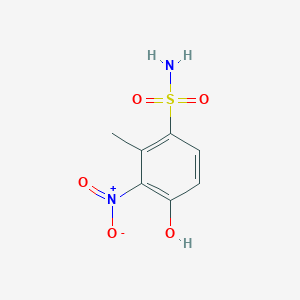

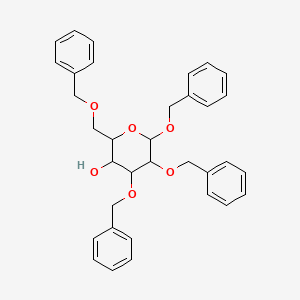
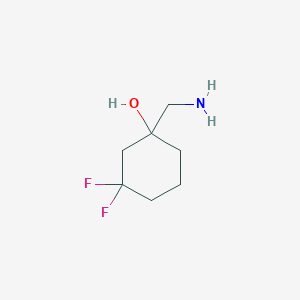
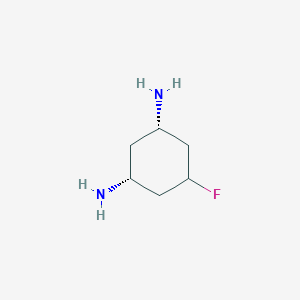
![4-[6-Methyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12278152.png)

![5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B12278167.png)
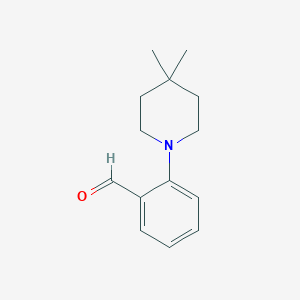
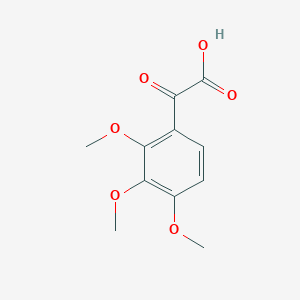
![tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate](/img/structure/B12278183.png)
